2-Chloroethanesulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
2-Chloroethanesulfonyl chloride is a chemical compound used in the synthesis of other chemicals . The primary targets of this compound are organic molecules that can undergo sulfonylation, a process where a sulfonyl group is introduced into a molecule .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group of the this compound molecule is transferred to the target molecule, resulting in the formation of a new compound .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. It’s known to be used in the synthesis of 1,5,2-dithiazepine 1,1-dioxides and vinylsulfonamides with a furan, carbocyclic, semicyclic or acyclic 1,3-diene moiety .
Result of Action
The result of this compound’s action is the formation of new compounds through the process of sulfonylation . The exact molecular and cellular effects would depend on the specific compounds that are synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts with water, which can affect its stability and reactivity . Therefore, it should be stored in a dry, well-ventilated area . Furthermore, its reactivity suggests that it should be handled in controlled environments to ensure safety and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of other chemicals , suggesting that it may participate in various biochemical reactions
Cellular Effects
It is known to be a severe skin and eye irritant, and can also cause irritation to the nose, throat, and lungs when inhaled
Molecular Mechanism
It is known to be used in the synthesis of other chemicals , suggesting that it may exert its effects at the molecular level through chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethanesulfonyl chloride can be synthesized through the reaction of sodium isethionate with thionyl chloride. The reaction typically involves the following steps:
- Sodium isethionate is dissolved in an appropriate solvent.
- Thionyl chloride is added dropwise to the solution under controlled temperature conditions.
- The reaction mixture is stirred until the completion of the reaction.
- The product is then extracted and purified .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically distilled under vacuum to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: It reacts with water to produce hydrogen chloride and 2-chloroethanesulfonic acid.
Elimination Reactions: It can undergo elimination reactions to form vinyl sulfonates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, and other organic solvents.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Vinyl Sulfonates: Formed through elimination reactions.
Scientific Research Applications
2-Chloroethanesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Chloromethanesulfonyl chloride
- Ethanesulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- Methylsulfamoyl chloride
- Trifluoromethanesulfonamide
- Chlorosulfonyl isocyanate
Comparison: 2-Chloroethanesulfonyl chloride is unique due to its specific reactivity profile and the types of products it forms. Compared to other sulfonyl chlorides, it offers distinct advantages in the synthesis of vinyl sulfonates and sulfonamides. Its reactivity with a wide range of nucleophiles makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-chloroethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSBTPOPKFYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2S | |
Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |
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DSSTOX Substance ID |
DTXSID5061825 | |
Record name | (2-Chloroethyl)sulphonyl chloride | |
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Molecular Weight |
163.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethanesulfonyl chloride, 2-chloro- appears as a liquid. Density 1.56 g / cm3. Flash point exceeds 230 °F., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |
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Record name | Ethanesulfonylchloride, 2-chloro- | |
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Boiling Point |
392 to 397 °F at 760 mmHg (EPA, 1998), 200-3 °C | |
Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |
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Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |
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Density |
1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.555 at 20 °C/4 °C | |
Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |
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Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |
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CAS No. |
1622-32-8 | |
Record name | ETHANESULFONYL CHLORIDE, 2-CHLORO- | |
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Record name | 2-Chloroethanesulfonyl chloride | |
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Record name | Ethanesulfonylchloride, 2-chloro- | |
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Record name | Ethanesulfonyl chloride, 2-chloro- | |
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Record name | (2-Chloroethyl)sulphonyl chloride | |
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Record name | (2-chloroethyl)sulphonyl chloride | |
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Record name | 2-Chloroethanesulfonyl Chloride | |
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Record name | ETHANESULFONYLCHLORIDE, 2-CHLORO- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Chloroethanesulfonyl chloride is a highly versatile reagent that participates in a variety of reactions. For instance, it reacts with amines like octadecylamine to form sulfonamides, which can further undergo dehydrohalogenation to yield products like N-octadecylethenesulfonamide []. This compound can further participate in Michael addition reactions with nucleophiles such as methylamine, leading to the formation of 2-methylamino-N-octadecylethanesulfonamide [].
ANone: While the provided research papers focus on the applications and reactions of this compound, they do not explicitly state its molecular formula, weight, or spectroscopic data. For this information, it's recommended to refer to chemical databases like PubChem or ChemSpider.
A: this compound serves as a crucial starting material for synthesizing taurine derivatives using the 'safety-catch' principle for protecting sulfonic acids []. This strategy utilizes the reactivity of the chlorine atom in this compound. The chlorine can be displaced by an alcohol to form a sulfonate ester, which can then be further modified. Subsequent deprotection steps then lead to the desired taurine derivatives. This approach highlights the importance of the chlorine atom in facilitating the multi-step synthesis of these valuable compounds.
A: Research suggests that ethyl ethenesulfonate formation from this compound might involve the formation of a transient sulfene intermediate, potentially [ClCH2CH=SO2] []. This sulfene can react with ethanol to yield ethyl ethenesulfonate. Interestingly, when the reaction is performed in the presence of ethanol-d, a mixture of undeuterated and alpha-monodeuterated ethyl ethenesulfonate is observed []. This suggests that the sulfene intermediate can react with ethanol either before or after losing a proton, highlighting the complexity of the reaction mechanism.
A: this compound acts as a key precursor for synthesizing alkyl vinyl sulfonates, which are polymerized to generate polymers with desired properties for 157 nm lithography []. The reaction involves combining this compound with various alcohols in the presence of pyridine []. These polymers, particularly those incorporating fluorine atoms, exhibit low absorbance at 157 nm, a crucial characteristic for efficient photoresist materials in lithographic processes.
A: Derivatizing agents containing a tertiary amino group, synthesized from this compound, like 2-(2-Naphthoxy)ethyl 2-(piperidino) ethanesulfonate (NOEPES), offer advantages in HPLC analysis []. This tertiary amino group can be protonated with a simple acid treatment, increasing the water solubility of the derivatizing agent. This solubility shift facilitates the removal of excess reagent from the reaction mixture, simplifying the resulting chromatogram and enhancing the clarity of the analysis [].
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